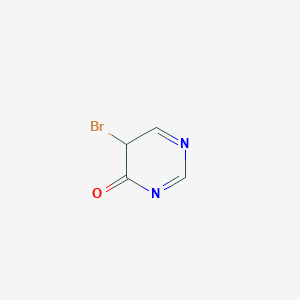

5-Bromopyrimidin-4(5h)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3BrN2O |

|---|---|

Molecular Weight |

174.98 g/mol |

IUPAC Name |

5-bromo-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-3H |

InChI Key |

XFJQGUGFGQSZBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NC(=O)C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromopyrimidin 4 5h One and Its Derivatives

Established Synthetic Pathways for the 5-Bromopyrimidin-4(5H)-one Core Structure

The this compound core is a valuable heterocyclic building block. Its synthesis can be approached through the construction of the pyrimidine (B1678525) ring followed by bromination or by utilizing pre-brominated precursors. It is important to note that this compound exists in tautomeric equilibrium with its aromatic hydroxyl form, 5-bromo-4-hydroxypyrimidine. Synthetic strategies often target the more stable tautomer or a mixture of both.

Conventional Synthetic Routes to this compound and its Precursors

The synthesis of the pyrimidin-4-one ring system can be achieved through various condensation reactions. A common precursor to the target molecule is 5-bromopyrimidine (B23866), which can be prepared by the high-temperature reaction of 3,4-dibromo-5-hydroxy-2(5H)-furanone with formamide, often in the presence of a boric anhydride (B1165640) catalyst. lookchem.comgoogle.com

Another key intermediate is 2-hydroxypyrimidine (B189755), which can be synthesized and subsequently brominated. A method for the preparation of 5-bromo-2-hydroxypyrimidine (B17364) involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide. patsnap.com This intermediate can then potentially be converted to the desired 4-oxo derivative. A Chinese patent describes a synthesis method for 5-bromo-2-fluoropyrimidine (B1268855) starting from 2-hydroxypyrimidine salt, which is first converted to 2-hydroxypyrimidine and then brominated. google.com

While direct synthesis of this compound is not extensively documented, methods for analogous structures provide insight. For instance, the synthesis of 5-bromo-2-chloropyrimidine (B32469) can be achieved by treating 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride. chemicalbook.com

Regioselective Bromination Strategies on Pyrimidinone Derivatives

The introduction of a bromine atom at the C5 position of a pre-formed pyrimidin-4-one ring is a key strategy. The electronic nature of the pyrimidinone ring directs electrophilic substitution, and the C5 position is generally susceptible to halogenation.

A common and effective brominating agent for this purpose is N-bromosuccinimide (NBS). For example, the bromination of 6-hydroxypyrimidine-4-carboxylic acid at the 5-position is achieved using NBS. Similarly, furo[3,2-d]pyrimidin-4(1H)-one can be brominated at the 7-position (analogous to the 5-position in pyrimidinone) using NBS in carbon tetrachloride. smolecule.com The reaction conditions, such as solvent and temperature, are crucial for achieving high regioselectivity and yield. For instance, in the bromination of 6-hydroxypyrimidine-4-carboxylic acid, controlling the temperature between 0–5°C helps to minimize side reactions.

Direct bromination using molecular bromine (Br₂) is also a viable method. The reaction of 2-phenyl-3H-pyrimidin-4-ones with bromine can yield the corresponding 5-bromo derivatives. thieme-connect.com The choice of solvent, such as acetic acid or dimethylformamide (DMF), can influence the reaction's efficiency.

Table 1: Reagents for Regioselective Bromination of Pyrimidinone Derivatives

| Brominating Agent | Substrate Example | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | 6-Hydroxypyrimidine-4-carboxylic acid | 5 | |

| N-Bromosuccinimide (NBS) | Furo[3,2-d]pyrimidin-4(1H)-one | 7 | smolecule.com |

| Bromine (Br₂) | 2-Phenyl-3H-pyrimidin-4-one | 5 | thieme-connect.com |

Derivatization and Functionalization Strategies of the this compound Scaffold

The bromine atom at the C5 position of the pyrimidinone ring serves as a versatile handle for introducing a wide range of functional groups, primarily through transition-metal catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the derivatization of the this compound scaffold.

The Suzuki-Miyaura coupling reaction is a widely used method for the arylation and heteroarylation of bromo-substituted pyrimidines. This reaction involves the coupling of the bromo-substrate with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

While direct examples using this compound are not abundant in the reviewed literature, numerous studies on structurally similar compounds demonstrate the feasibility of this transformation. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids using a palladium catalyst such as XPhosPdG2 with the XPhos ligand. rsc.org The Suzuki-Miyaura coupling has also been applied to 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one for the synthesis of pyrazolyl derivatives. acs.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, a palladium(0) catalyst like Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) has been shown to be effective. mdpi.com The presence of unprotected N-H groups in the pyrimidinone ring can sometimes inhibit the catalyst, but specific catalyst systems have been developed to overcome this challenge. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of Bromopyrimidinone Derivatives

| Bromo-Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | Good to excellent | rsc.org |

| 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | (1H-Pyrazol-3-yl)boronic acid | - | - | - | - | acs.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

The Sonogashira coupling is a reliable method for the introduction of alkynyl groups onto the pyrimidine core by reacting the 5-bromo derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent. wikipedia.org

A key application of this reaction is the synthesis of 4-aryl-5-alkynylpyrimidines. This is achieved through a synthetic route that involves the electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative aromatization and a final Sonogashira coupling step. rsc.org The coupling of the resulting 4-aryl-5-bromopyrimidine with a terminal alkyne like phenylacetylene (B144264) is carried out using a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), a copper(I) iodide (CuI) co-catalyst, and a base like diisopropylethylamine (DIPEA) in a solvent such as DMF, often under microwave irradiation. rsc.org

The Sonogashira coupling has also been successfully applied to other pyrimidine systems. For example, 5-bromouridine (B41414) derivatives can be coupled with various terminal alkynes using a palladium catalyst and a copper co-catalyst to produce 5-alkynyl substituted uridine (B1682114) derivatives. rsc.org The coordinating nature of the pyrimidine ring can sometimes present challenges in the Sonogashira reaction, but optimized conditions, such as using a PdCl₂(dppf) catalyst system in THF with triethylamine, have been developed for substrates like 5-bromo-2,4-diaminopyrimidine. wordpress.com

Table 3: Conditions for Sonogashira Coupling of Bromopyrimidine Derivatives

| Bromo-Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Aryl-5-bromopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | DIPEA | DMF | - | rsc.org |

| 5-Bromouridine | Terminal alkynes | Pd catalyst/CuI | - | - | 73-81 | rsc.org |

| 5-Bromo-2-benzylamino-4-ethylaminopyrimidine | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂/CuI | Triethylamine | THF | 90 | wordpress.com |

Electrophilic Alkylation of Arenes with 5-Bromopyrimidine Derivatives

A novel and efficient method for the synthesis of 4-aryl-5-alkynylpyrimidines involves the Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine. researchgate.netnih.govrsc.orgku.eduresearchgate.net This reaction proceeds through a Friedel-Crafts-type SEAr mechanism where the protonated 5-bromopyrimidine acts as a highly electrophilic species. nih.gov The reaction is typically followed by oxidative re-aromatization of the resulting dihydropyrimidine (B8664642) ring. nih.govrsc.orgku.eduresearchgate.net

This methodology has been successfully applied to a variety of electron-rich arenes, including phenols, anisoles, and naphthalenes. nih.gov For example, the reaction of 5-bromopyrimidine with p-fluorophenol and m-bromoanisole afforded the corresponding coupling products in high yields. nih.gov Similarly, alkylation of 2-naphthol (B1666908) and 2-ethoxynaphthalene (B165321) proceeded regioselectively to give the desired products as single isomers. nih.gov However, with non-substituted naphthalene, a mixture of regioisomers was obtained. nih.gov The use of strong acids like polyphosphoric acid (PPA) was found to be crucial for the success of this transformation, as other acids like sulfuric acid led to the formation of undesired sulfonated byproducts. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry, allowing for the displacement of a leaving group by a nucleophile. pressbooks.pubmasterorganicchemistry.com In the context of 5-bromopyrimidines, SNAr reactions provide a direct route to introduce various substituents at the C4 or C6 positions. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com

Interestingly, in some cases, a competition between palladium-catalyzed cross-coupling and SNAr of a hydrogen atom (SNH) has been observed. amanote.comresearchgate.net For instance, the reaction of 5-bromopyrimidine with bithiophene can lead to either C-C coupling or the formation of 5-bromo-4-(het)aryl-pyrimidines via an SNH reaction, depending on the reaction conditions. researchgate.net Furthermore, sustainable methods for SNAr reactions have been developed using benign and inexpensive additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water, allowing for reactions to proceed under mild conditions with a broad functional group tolerance. d-nb.info A concerted SNAr mechanism has also been reported for the reaction of 5-bromo-1,2,3-triazines with phenols. nih.gov

Oxidative Re-aromatization Processes

As mentioned in section 2.2.2, oxidative re-aromatization is a key step in the synthesis of 4-aryl-5-alkynylpyrimidines following the electrophilic alkylation of arenes with 5-bromopyrimidine. nih.govrsc.orgku.eduresearchgate.net The initially formed 3,4-dihydropyrimidine ring needs to be oxidized to restore the aromaticity of the pyrimidine core. researchgate.netnih.gov

Several oxidizing agents have been investigated for this purpose. While reagents like DMSO and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) proved to be inefficient, aqueous potassium ferricyanide (B76249) was found to be effective in providing the aromatized products in practical yields. researchgate.net This oxidative step is crucial for enabling subsequent transformations, such as the Sonogashira cross-coupling to introduce an alkynyl substituent at the C5 position. nih.govresearchgate.net The synthesis of pyrimidine derivatives through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization has also been reported. rsc.org

Advanced and Sustainable Synthetic Approaches

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and energy-efficient tool in modern organic chemistry, offering significant advantages over conventional heating methods. scirp.orgnih.govnih.govresearchgate.netbohrium.com These advantages include dramatically reduced reaction times, improved yields, enhanced selectivity, and simpler work-up procedures. scirp.orgresearchgate.net The heating in MAOS is based on dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

MAOS has been widely applied to the synthesis of various heterocyclic compounds, including pyrimidines. scirp.orgnih.govnih.govbohrium.com For instance, a rapid and high-throughput synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines has been developed, reducing reaction times from hours to minutes with improved yields. scirp.org MAOS has also been instrumental in accelerating palladium-catalyzed coupling reactions. amanote.comresearchgate.net The Sonogashira coupling to introduce acetylene (B1199291) substituents into the pyrimidine ring can be efficiently carried out using microwave irradiation. researchgate.net Furthermore, the synthesis of the high-affinity translocator protein (TSPO) ligand DPA-714, which features a pyrazolo-pyrimidinyl scaffold, has been significantly improved by applying MAOS to each reaction step, resulting in comparable or superior yields in a fraction of the time. nih.gov

Automated Synthesis and Flow Chemistry Platforms for Compound Library Generation

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. ucla.eduacs.org Automated synthesis and flow chemistry platforms have emerged as powerful tools for the rapid and efficient construction of diverse molecular libraries, including those based on the pyrimidinone scaffold. strath.ac.ukresearchgate.net These technologies offer significant advantages over traditional batch synthesis, such as enhanced reaction control, improved safety, and greater scalability, making them ideal for exploring the chemical space around a core structure like this compound. mdpi.comchim.it

The integration of robotics and specialized reactors allows for the unattended synthesis of large numbers of derivatives. acs.org Automated platforms can perform sequential or parallel synthesis, enabling the systematic variation of substituents on the pyrimidinone core. acs.orgchemspeed.com For instance, an automated synthesizer can dispense different starting materials into an array of reaction vials, which are then subjected to controlled reaction conditions, such as microwave irradiation, to accelerate reaction times. acs.org This approach has been successfully applied to multicomponent reactions like the Biginelli condensation for the generation of dihydropyrimidinone (DHPM) libraries. acs.org While not specific to this compound, the principles are directly transferable. A hypothetical automated library synthesis starting from a 5-bromopyrimidinone precursor could involve the reaction with a diverse set of boronic acids (for Suzuki coupling) or amines (for nucleophilic aromatic substitution) to rapidly generate a library of C-C or C-N coupled products.

Flow chemistry, in particular, has proven to be a highly effective technology for the synthesis of heterocyclic compounds, including pyrimidinones (B12756618). researchgate.netbeilstein-journals.org In a flow system, reagents are continuously pumped through a heated and pressurized reactor coil. beilstein-journals.org This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities in shorter reaction times compared to batch methods. beilstein-journals.orgbeilstein-journals.org The use of superheated solvents is possible due to the contained, high-pressure environment, enabling reactions that are difficult to perform under standard batch conditions. acs.org

Research has demonstrated the successful application of flow chemistry for the synthesis of various pyrimidinone derivatives. beilstein-journals.orgacs.org One notable example is the use of a high-temperature, high-pressure continuous flow reactor for the Gould-Jacobs reaction to produce fused pyrimidinones. acs.orgacs.org This automated system allowed for the synthesis of derivatives in minutes with high yields (up to 96%). acs.orgacs.org Another key application is the continuous-flow retro-Diels-Alder (rDA) reaction to prepare pyrimidinones from their condensed precursors. beilstein-journals.orgresearchgate.net This method provides rapid access to the desired pyrimidinone scaffolds with yields often surpassing those from conventional batch or microwave processes. beilstein-journals.org

The table below summarizes findings from a study on the continuous-flow synthesis of pyrimidinone derivatives via a retro-Diels-Alder reaction, illustrating the efficiency of this platform.

Table 1: Continuous-Flow Retro-Diels-Alder Synthesis of Pyrimidinone Derivatives

| Entry | Starting Material | Solvent | Temperature (°C) | Flow Rate (mL/min) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Tricyclic Pyrimidinone A | Toluene | 250 | 0.5 | Pyrimidinone 9 | 92 | beilstein-journals.org |

| 2 | Tricyclic Pyrimidinone B | MeCN | 250 | 0.5 | Pyrimidinone 10 | 94 | beilstein-journals.org |

| 3 | Tricyclic Pyrimidinone C | MeOH | 150 | 0.5 | Pyrimidinone 12 | 85 | beilstein-journals.org |

Furthermore, automated flow chemistry platforms can be integrated with in-line analysis and purification systems, creating a seamless workflow from synthesis to isolated compound. acs.org This end-to-end automation accelerates the design-make-test-analyze cycle in research and development. acs.org The modular nature of these systems allows for adaptation to a wide range of synthetic protocols, making them highly suitable for generating libraries of novel this compound derivatives for biological screening or materials testing. acs.org The combination of multicomponent reactions with flow technology is particularly powerful for building molecular complexity and generating diverse compound libraries efficiently. springerprofessional.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dihydropyrimidinone (DHPM) |

| Boronic acid |

| Amine |

| Pyrimidinone |

| Fused pyrimidinone |

| Toluene |

| Acetonitrile (MeCN) |

Advanced Spectroscopic and Analytical Characterization for 5 Bromopyrimidin 4 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the multiplicity (e.g., singlet, doublet) in ¹H NMR reveals the number of neighboring protons.

In the study of various (5-bromo-3,4-dihydropyrimidin-4-yl)-benzene derivatives, ¹H NMR spectra clearly show the signals for the pyrimidine (B1678525) ring protons alongside those of the substituted aromatic ring. For instance, in 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol, the proton at position 2 of the pyrimidine ring (2H, 4-pyr) appears as a singlet at δ 7.12 ppm, while the proton at position 6 (6H, 4-pyr) is a singlet at δ 6.64 ppm. whiterose.ac.uknii.ac.jp The proton at the chiral center C4 (4H, 4-pyr) resonates as a singlet at δ 5.20 ppm. whiterose.ac.uknii.ac.jp

Similarly, ¹³C NMR spectra provide the chemical shift for each unique carbon atom. For the same phenol (B47542) derivative, the carbon atom C5 of the pyrimidine ring, which is bonded to the bromine, is found at δ 106.5 ppm, while C2, C4, and C6 appear at δ 143.1, 59.4, and 124.9 ppm, respectively. whiterose.ac.uknii.ac.jp The specific chemical shifts are highly sensitive to the substituents on the attached phenyl ring, allowing for precise structural confirmation. whiterose.ac.uknii.ac.jp

For more complex derivatives, such as those involving piperidine (B6355638) and amino acid moieties, NMR remains essential. In the analysis of (2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid, the two pyrimidine protons characteristically appear as a singlet at δ 8.27 ppm. ebi.ac.uk The various protons of the piperidine and butanoic acid fragments are resolved throughout the spectrum, confirming the successful amide coupling. ebi.ac.uk

Interactive Table 1: Selected ¹H and ¹³C NMR Data for 5-Bromopyrimidine (B23866) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Position/Assignment | Source |

|---|---|---|---|---|

| 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol | ¹H | 7.12 (s) | 2-H (pyrimidine) | whiterose.ac.uknii.ac.jp |

| ¹H | 6.64 (s) | 6-H (pyrimidine) | whiterose.ac.uknii.ac.jp | |

| ¹H | 5.20 (s) | 4-H (pyrimidine) | whiterose.ac.uknii.ac.jp | |

| ¹³C | 106.5 | C5 (pyrimidine) | whiterose.ac.uknii.ac.jp | |

| ¹³C | 143.1 | C2 (pyrimidine) | whiterose.ac.uknii.ac.jp | |

| ¹³C | 59.4 | C4 (pyrimidine) | whiterose.ac.uknii.ac.jp | |

| 5-Bromo-6-(4-methoxyphenyl)-1,6-dihydropyrimidine | ¹H | 7.13 (s) | 2-H | whiterose.ac.ukcanterbury.ac.nz |

| ¹H | 3.79 (s) | OMe | whiterose.ac.ukcanterbury.ac.nz | |

| ¹³C | 105.6 | C5 | whiterose.ac.ukcanterbury.ac.nz | |

| ¹³C | 55.5 | OMe | whiterose.ac.ukcanterbury.ac.nz | |

| (2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid | ¹H | 8.27 (s, 2H) | Pyrimidine protons | ebi.ac.uk |

| N³-(5-bromopyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine | ¹H | 8.53 (s, 2H) | (CH)-pyrimidine | researchgate.net |

| ¹H | 5.71 (s, 2H) | NH₂ | researchgate.net |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, serving as a powerful confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often non-volatile, molecules like many pyrimidine derivatives, as it typically produces the intact protonated molecule [M+H]⁺ with minimal fragmentation. whiterose.ac.uknii.ac.jp

For a series of 5-bromo-dihydropyrimidine derivatives, HRMS was conducted using a Time-of-Flight (TOF) analyzer with ESI. whiterose.ac.uknii.ac.jp The experimentally measured mass of the protonated molecule consistently matched the calculated mass based on the expected elemental formula, providing strong evidence for the successful synthesis of the target compounds. whiterose.ac.uknii.ac.jp

Interactive Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data for 5-Bromopyrimidine Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|---|

| 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol | C₁₀H₁₀BrN₂O | [M+H]⁺ | 252.9971 | 252.9968 | whiterose.ac.uknii.ac.jpcanterbury.ac.nz |

| 5-Bromo-6-(4-methoxyphenyl)-1,6-dihydropyrimidine | C₁₁H₁₂BrN₂O | [M+H]⁺ | 267.0127 | 267.0130 | whiterose.ac.ukcanterbury.ac.nz |

| 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-2-methylphenol | C₁₁H₁₂BrN₂O | [M+H]⁺ | 267.0127 | 267.0129 | whiterose.ac.uk |

| 5-Bromo-6-(3,4-dimethoxyphenyl)-1,6-dihydropyrimidine | C₁₂H₁₄BrN₂O₂ | [M+H]⁺ | 297.0233 | 297.0235 | canterbury.ac.nz |

| (2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid | - | M⁺ | - | 386.0462 | ebi.ac.uk |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectra of 5-bromopyrimidine derivatives display characteristic absorption bands that confirm the presence of key structural features. For example, in derivatives containing a phenol group, a broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration. whiterose.ac.uknii.ac.jp The presence of aromatic rings (both pyrimidine and phenyl) is indicated by C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. researchgate.net In amide-containing derivatives, a strong absorption around 1630-1650 cm⁻¹ is characteristic of the C=O (amide I band) stretch. ebi.ac.uk For sulfonyl-containing compounds, strong characteristic peaks for the S=O stretch appear around 1320-1324 cm⁻¹. researchgate.net

Interactive Table 3: Characteristic IR Absorption Bands for 5-Bromopyrimidine Derivatives (cm⁻¹)

| Compound | ν (O-H) | ν (N-H) | ν (C=O) | ν (C=C, C=N) | ν (S=O) | Source |

|---|---|---|---|---|---|---|

| 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol | 3244 | - | - | 1601, 1575 | - | whiterose.ac.uknii.ac.jpcanterbury.ac.nz |

| 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-2-methylphenol | 3422 | - | - | 1623, 1575 | - | whiterose.ac.uk |

| (2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid | - | 3408 | 1629 | 1587 | - | ebi.ac.uk |

| 5-bromo-4-(4-(4-fluorophenylsulfonyl)piperazin-1-yl)-2-chloropyrimidine | - | - | - | 1560 | 1324 | researchgate.net |

| N³-(5-bromopyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine | - | 3440, 3350, 3195 | - | 1600, 1578 | - | researchgate.net |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the exact position of every atom in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and torsional angles.

For certain 5-bromopyrimidine derivatives, X-ray crystallography has been used to unambiguously confirm their structure. canterbury.ac.nzresearchgate.net For example, the structure of a key intermediate in the synthesis of 4-aryl-5-alkynylpyrimidines was unequivocally confirmed by single-crystal X-ray diffraction, validating the proposed reaction pathway. canterbury.ac.nz Similarly, X-ray analysis has provided structural evidence for 4- and 5-bithiophenyl-substituted pyrimidines. researchgate.net This technique is particularly valuable when stereochemistry is a concern or when unexpected molecular arrangements occur, providing a definitive snapshot of the molecule's conformation and its interactions with neighboring molecules in the crystal.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique for the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a synthesized compound by precisely measuring the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the "found" and "calculated" values serves as a primary validation of the compound's atomic makeup and purity.

In the study of 5-bromopyrimidine derivatives, elemental analysis is routinely employed to confirm the successful synthesis and structural integrity of the target molecules. Research findings demonstrate the utility of this technique in confirming the composition of various complex heterocyclic structures derived from brominated pyrimidines. For instance, detailed analyses have been reported for several triazole and triazine derivatives incorporating a 5-bromopyrimidinyl moiety. nih.gov

The congruence between the calculated and experimentally found percentages for elements such as carbon, hydrogen, nitrogen, and bromine provides strong evidence for the assigned chemical structures. nih.gov For example, in the analysis of N³-(5-bromopyrimidin-2-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3,4-diamine, the experimentally determined values of C: 39.62%, H: 2.75%, Br: 24.00%, and N: 33.65% were in excellent agreement with the calculated values of C: 39.66%, H: 2.72%, Br: 23.98%, and N: 33.63%. nih.gov Similarly, close correlations were observed for other complex derivatives, validating their proposed formulas. nih.gov

The data below, derived from synthetic studies of 5-bromopyrimidine derivatives, illustrates the application and precision of elemental analysis.

Table 1: Elemental Analysis Data for 5-Bromopyrimidine Derivatives nih.gov

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| N³-(5-bromopyrimidin-2-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3,4-diamine | C₁₁H₉BrN₈ | C | 39.66 | 39.62 |

| H | 2.72 | 2.75 | ||

| Br | 23.98 | 24.00 | ||

| N | 33.63 | 33.65 | ||

| 8-(5-bromopyrimidin-2-yl)-3-phenyl- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-b] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine-6,7(5H,8H)-dione | C₁₄H₈BrN₇O₂ | C | 43.54 | 43.5 |

| H | 2.09 | 2.1 | ||

| Br | 20.69 | 20.7 | ||

| N | 25.39 | 25.4 | ||

| 8-(5-Bromopyrimidin-2-yl)-3-(4-pyridin-4-yl)-6,6-triphenyl-5,6,7,8-tetrahydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[3,4-f] Current time information in Bangalore, IN.thieme-connect.comijpcbs.comtriazaphosphinin-6-ol | C₂₄H₂₀BrN₈OP | C | 54.96 | 54.94 |

| H | 3.87 | 3.86 | ||

| Br | 14.62 | 14.65 |

Computational and Theoretical Investigations of 5 Bromopyrimidin 4 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, predict molecular geometry, and profile potential reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ehu.eus It is particularly effective for calculating the ground-state geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms in space. faccts.de The process involves an iterative optimization algorithm that adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. google.com For a molecule like 5-Bromopyrimidin-4(5H)-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G+(d), can provide a precise three-dimensional structure. researchgate.net

These calculations reveal that the pyrimidinone ring is nearly planar. The introduction of a bromine atom at the C5 position induces minor distortions in the ring symmetry and influences the electron distribution. The energetics of the molecule, including its total energy and stability, are also determined from these ground-state calculations. This information is critical for subsequent analyses, such as vibrational frequency calculations, which can confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). faccts.de

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values for a pyrimidinone system and may vary based on the specific computational level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | 1.38 Å |

| C2-N3 | 1.32 Å | |

| N3-C4 | 1.40 Å | |

| C4-C5 | 1.45 Å | |

| C5-C6 | 1.35 Å | |

| C6-N1 | 1.34 Å | |

| C4=O | 1.23 Å | |

| C5-Br | 1.89 Å | |

| Bond Angle | C6-N1-C2 | 121.5° |

| N1-C2-N3 | 127.0° | |

| C2-N3-C4 | 120.0° | |

| N3-C4-C5 | 114.5° | |

| C4-C5-C6 | 120.0° | |

| C5-C6-N1 | 117.0° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This parameter is also indicative of the molecule's polarizability and its potential as a component in optoelectronic materials. For derivatives related to this compound, such as certain Schiff bases of 5-bromopyridine, DFT calculations have been used to determine these energy gaps, which correlate with chemical stability and reactivity. researchgate.net A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Table 2: Representative Frontier Orbital Energies for Pyrimidine (B1678525) Derivatives Note: Data derived from related brominated heterocyclic systems to illustrate typical values. researchgate.net

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | ~ -6.5 to -7.5 eV | Electron-donating capacity |

| LUMO | ~ -0.5 to -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 eV | Chemical reactivity, kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id The MEP is calculated on the molecule's surface, typically a contour of constant electron density (e.g., 0.001 au). researchgate.net

Different colors on the MEP map represent different potential values.

Red/Yellow : Regions of negative potential, rich in electrons. These areas are attractive to electrophiles and are typically found around electronegative atoms like oxygen and nitrogen.

Blue : Regions of positive potential, which are electron-deficient. These areas are susceptible to nucleophilic attack and are often located around hydrogen atoms bonded to electronegative atoms.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen (C4=O) and, to a lesser extent, the nitrogen atoms of the pyrimidine ring. These sites represent the most likely points for hydrogen bonding or coordination with electrophiles. The hydrogen atom attached to the nitrogen (at the N1 or N3 position, depending on the tautomer) would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The bromine atom, with its lone pairs, would also contribute to a region of negative potential, while also creating a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding. chemrxiv.org

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand the potential biological activity of this compound, computational methods can simulate its interaction with protein targets. These simulations provide insights into binding modes and affinities that are crucial for drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. thepharmajournal.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often expressed as a scoring function or in terms of energy (e.g., kcal/mol).

Table 3: Example of Docking Results for a Pyrimidinone Ligand in a Protein Active Site Note: This table is illustrative of typical data obtained from a molecular docking study.

| Parameter | Description | Value/Residue |

| Binding Affinity | Predicted free energy of binding | -8.5 kcal/mol |

| Hydrogen Bond | Pyrimidinone N-H with... | Aspartic Acid (ASP) 764 |

| Hydrogen Bond | Carbonyl Oxygen with... | Cysteine (CYS) 502 |

| Halogen/Hydrophobic | Bromine atom with... | Leucine (LEU) 804 |

| Pi-Pi Stacking | Pyrimidine ring with... | Phenylalanine (PHE) 820 |

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences of a molecule is essential because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution.

For this compound, key aspects of conformational analysis include:

Tautomerism : The molecule can exist in different tautomeric forms, such as the 4-oxo (lactam) form and the 4-hydroxy (lactim) form. Computational methods can predict the relative energies of these tautomers, indicating which is most stable and likely to be present under physiological conditions. The 4(5H)-one (lactam) form is generally the more stable tautomer.

Ring Puckering : Although the pyrimidinone ring is largely planar, slight puckering can occur. Conformational searches can identify the lowest energy ring conformations.

Substituent Rotation : In more complex derivatives built upon this scaffold, rotation around single bonds connecting the pyrimidinone ring to other substituents is critical. For instance, in a study of a related amide, the twist angle between the pyrimidine and an attached benzene (B151609) ring was found to be a key structural feature. researchgate.net Conformational searching algorithms systematically or stochastically explore the rotational landscape to identify low-energy conformers that are then used in docking studies to ensure a comprehensive search of possible binding poses. wuxiapptec.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kazanmedjournal.runih.govjapsonline.com For pyrimidinone derivatives, including this compound, QSAR models are developed to predict the therapeutic efficacy and to guide the synthesis of novel, more potent analogues. kazanmedjournal.runih.gov These models often employ a variety of molecular descriptors that quantify physicochemical properties such as steric, electronic, and hydrophobic characteristics.

Several studies on pyrimidinone derivatives have successfully established robust QSAR models. For instance, a 2D-QSAR study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors utilized Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) to build predictive models. kazanmedjournal.ru The resulting models demonstrated good predictive capacity, confirmed by statistical indicators, and helped in understanding the key interactions between the compounds and the active site of HIV-1. kazanmedjournal.ru Similarly, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrimidine derivatives targeting AXL kinase for cancer treatment. japsonline.com These analyses generate 3D contour maps that visualize the regions where modifications to the molecule could enhance or diminish activity. japsonline.com For pyrimidine derivatives acting as VEGFR-2 inhibitors, both MLR and ANN models were developed, with the ANN model showing superior predictive power due to the complex, non-linear relationships involved. nih.govmui.ac.ir

Pharmacophore modeling is another critical computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. koreascience.krnih.govacs.org For pyrimidinone derivatives, pharmacophore models are generated from a set of active compounds to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for target binding. koreascience.krnih.gov A study on pyrimidine analogues as calcium channel blockers identified a pharmacophore model consisting of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group as crucial for activity. koreascience.kr Another investigation into uracil (B121893) and 4(3H)-pyrimidinone derivatives as inhibitors of the Sendai virus resulted in a highly correlated and predictive pharmacophore model that rationalized the structure-activity relationships of the inhibitors. nih.govacs.org These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric features and are likely to be active. nih.govnih.gov

The insights gained from QSAR and pharmacophore studies on related pyrimidinone structures are instrumental in the rational design of novel derivatives of this compound with potentially improved activity against various therapeutic targets.

Table 1: Exemplary QSAR Model Statistics for Pyrimidinone Derivatives This table presents typical statistical data from QSAR studies on various pyrimidinone derivatives to illustrate the predictive power of the models. The data is representative of findings in the field.

| Model Type | Target | R² | Q² | r²_pred | Reference |

| MLR | HIV-1 Inhibitors | 0.70 | 0.54 | - | kazanmedjournal.ru |

| MNLR | HIV-1 Inhibitors | 0.81 | - | - | kazanmedjournal.ru |

| ANN | HIV-1 Inhibitors | - | - | - | kazanmedjournal.ru |

| CoMFA | AXL Kinase Inhibitors | 0.911 | 0.700 | 0.709 | japsonline.com |

| CoMSIA | AXL Kinase Inhibitors | 0.875 | 0.622 | 0.668 | japsonline.com |

| MLR | VEGFR-2 Inhibitors | 0.889 | - | - | nih.gov |

| ANN | VEGFR-2 Inhibitors | 0.998 | - | - | nih.gov |

Cheminformatics and Molecular Diversity Analysis for Chemical Space Exploration

Cheminformatics applies information technology to solve chemical problems, particularly in the context of drug discovery. u-strasbg.frnih.gov For a compound like this compound, cheminformatics tools are essential for exploring the vast chemical space surrounding its core structure. This involves analyzing its molecular diversity, designing libraries of related compounds, and predicting their properties. nih.govrjeid.com

Molecular diversity analysis is a key aspect of cheminformatics used to quantify the structural variety within a set of compounds. acs.orgresearchgate.net The goal is to ensure that a library of synthesized or virtually screened compounds covers a broad and relevant area of chemical space, thereby increasing the chances of discovering novel bioactive molecules. researchgate.netnih.gov For pyrimidine-based scaffolds, which are considered "privileged structures" due to their frequent appearance in bioactive compounds, diversity-oriented synthesis (pDOS) strategies are employed to generate libraries with high skeletal and stereochemical diversity. acs.orgresearchgate.netnih.gov

Chemoinformatic analyses, such as Tanimoto similarity calculations using molecular fingerprints and Principal Moment of Inertia (PMI) analysis, are used to validate the diversity of these libraries. acs.orgresearchgate.net For example, a library of 39 pyrimidine-embedded polyheterocyclic scaffolds, despite sharing a common core, showed significant structural diversity with an average Tanimoto score of 0.17, indicating a wide exploration of chemical space. acs.org This approach allows for the creation of novel 3D molecular frameworks that go beyond traditional linear or bicyclic pyrimidine structures. acs.orgnih.gov

By leveraging cheminformatics, researchers can design libraries based on the this compound scaffold, systematically modifying substituents and stereochemistry to explore new regions of chemical space. This exploration is guided by the analysis of molecular properties such as polar surface area, which can be visualized to understand how different structural modifications affect potential non-covalent interactions with biological targets. rsc.org The ultimate aim is to identify novel compounds with unique modes of action, particularly for challenging targets like protein-protein interactions. acs.orgnih.gov

Table 2: Cheminformatic Descriptors for Molecular Diversity Analysis of a Hypothetical Library Based on a Pyrimidinone Core This table illustrates the types of descriptors used in cheminformatics to assess the diversity of a compound library. The values are hypothetical and serve to demonstrate the concept.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Tanimoto Similarity to Parent |

| Parent | 205.02 | 0.5 | 1 | 2 | 1.00 |

| Derivative 1 | 281.15 | 2.1 | 1 | 3 | 0.75 |

| Derivative 2 | 315.22 | 3.5 | 0 | 4 | 0.62 |

| Derivative 3 | 250.08 | 1.2 | 2 | 2 | 0.81 |

| Derivative 4 | 350.30 | 4.0 | 1 | 2 | 0.55 |

Biological Activities and Mechanistic Understanding of 5 Bromopyrimidin 4 5h One Derivatives

Enzyme Inhibition Profiles

The core structure of 5-Bromopyrimidin-4(5H)-one allows for diverse chemical modifications, leading to derivatives that can potently and selectively inhibit enzymes involved in critical physiological and pathological processes.

Phosphodiesterase (PDE) Inhibition, Specifically PDE5

The pyrimidin-4(5H)-one ring is a key structural feature in several potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that regulates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). cu.edu.eg By degrading cGMP, PDE5 plays a crucial role in processes such as smooth muscle relaxation. cu.edu.eg Inhibitors of this enzyme, known as PDE5i, are used to treat conditions like erectile dysfunction and pulmonary hypertension by promoting vasodilation. tandfonline.comnih.govnih.gov

Research into 5-Bromopyrimidin-4(3H)-one derivatives has identified new scaffolds for potent PDE5 inhibitors. Current time information in Bangalore, IN. Through exploration of substituents at both the 6-position of the pyrimidinone ring and the 5'-position of an attached phenyl ring, a compound with high inhibitory activity was discovered. Current time information in Bangalore, IN. Specifically, 5-Bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one was identified as a promising new scaffold. Current time information in Bangalore, IN. Further optimization led to a derivative, compound 13a, which demonstrated exceptionally high inhibitory activity against PDE5. Current time information in Bangalore, IN.

| Compound | Scaffold | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 13a | 5-Bormopyrimidinone derivative | 1.7 nM | Current time information in Bangalore, IN. |

The crystal structures of related compounds complexed with PDE5 have provided a structural basis for understanding their inhibitory mechanism, guiding further development of this class of inhibitors. Current time information in Bangalore, IN.

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of N-glycosidic bonds in purine nucleosides. dovepress.comnih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases, as it leads to an accumulation of deoxyguanosine, which is selectively toxic to T-cells. dovepress.commdpi.com

The 5-bromopyrimidin-4(3H)-one scaffold has been utilized as a starting material for the synthesis of novel flexible purine bases designed as potential PNP inhibitors. ijper.org These "fleximers" are modified nucleosides where the typical bicyclic base is split into two connected moieties, introducing flexibility that can facilitate new interactions with the target enzyme. ijper.org By starting with 5-bromopyrimidin-4(3H)-one, researchers have synthesized 5-(1H-pyrrol-3-yl)pyrimidin-4(3H)-one, which serves as a precursor to more complex derivatives aimed at PNP inhibition. ijper.org While direct inhibitory data for the base compound is not the focus, its role as a key intermediate highlights the utility of the 5-bromopyrimidine (B23866) structure in developing next-generation PNP inhibitors. ijper.orgresearchgate.net

Kinase Inhibitory Activities (e.g., Cancer-Related Kinases, Plasmodial Kinases like PfGSK3/PfPK6)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and malaria. Pyrimidine-based compounds are well-established kinase inhibitors, and derivatives of 5-bromopyrimidine are no exception.

Cancer-Related Kinases

Derivatives of 5-bromopyrimidine have been synthesized and evaluated as potent inhibitors of various cancer-related tyrosine kinases. These kinases are often overactive in tumor cells, driving proliferation and survival. A novel series of 5-bromo-pyrimidine derivatives demonstrated potent inhibitory activity against the Bcr/Abl kinase, which is characteristic of chronic myeloid leukemia. Other complex derivatives have shown promise as inhibitors of Met kinase and Bruton's tyrosine kinase (BTK), both of which are important targets in cancer therapy. Furthermore, fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to standard therapies.

| Kinase Target | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| Bcr/Abl Tyrosine Kinase | 5-Bromo-pyrimidine derivatives | Compounds 5c, 5e, 6g, 9e, 9f, and 10c were identified as potent inhibitors. | |

| Met Kinase | 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile | Exhibits significant activity, preventing tumor cell proliferation and metastasis. | |

| EGFR (WT and T790M) | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Compounds showed promising antiproliferative activity and EGFR kinase inhibition. | |

| Bruton's Tyrosine Kinase (BTK) | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | Compound 2 showed potent BTK inhibition (IC₅₀ = 7.41 nM) and excellent selectivity. |

Plasmodial Kinases like PfGSK3/PfPK6

Malaria, caused by the Plasmodium parasite, remains a major global health threat, with drug resistance necessitating the discovery of new therapeutic targets. Protein kinases in Plasmodium falciparum are considered essential for the parasite's life cycle and are attractive targets for novel antimalarial drugs.

Research has identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6. These kinases are deemed essential for the parasite's asexual blood stage proliferation. A compound known as IKK16 was identified as a dual PfGSK3/PfPK6 inhibitor active against blood-stage parasites. Subsequent synthesis and testing of analogues led to the discovery of dual inhibitors with low nanomolar IC₅₀ values, demonstrating that this scaffold is a promising starting point for further optimization efforts to develop new antimalarial agents.

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 23d | PfGSK3 / PfPK6 | 172 nM / 11 nM | |

| 23e | PfGSK3 / PfPK6 | 97 nM / 8 nM | |

| IKK16 | PfGSK3 / PfPK6 | Dual inhibitor activity reported |

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). They catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. While various pyrimidine-based heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, have been synthesized and evaluated as selective COX-2 inhibitors, a direct link for derivatives of the specific compound this compound is not prominent in the reviewed literature. cu.edu.eg The existing research on pyrimidine-based COX inhibitors focuses on different structural classes. Current time information in Bangalore, IN.dovepress.com Therefore, the potential for this compound derivatives as COX inhibitors remains an area for future investigation.

Nucleotide Metabolism Pathway Enzyme Modulation (e.g., Adenosine (B11128) Kinase, Tyrosine Kinase)

Modulating enzymes within the nucleotide metabolism pathway is another avenue through which 5-bromopyrimidine derivatives exert their biological effects.

Adenosine Kinase (AK)

Adenosine kinase is an enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate. Inhibiting AK can raise local adenosine levels, producing analgesic and anti-inflammatory effects. Pyrrolo[2,3-d]pyrimidine nucleoside analogues, which can be synthesized from pyrimidine precursors, are known to be potent adenosine kinase inhibitors (AKIs). Specifically, 5'-amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins (a pyrrolo[2,3-d]pyrimidine) were found to be among the most potent AKIs discovered, with IC₅₀ values below 0.001 µM. Furthermore, 4-arylpyrimidines bearing acetylene (B1199291) substituents at the C-5 position, which can be prepared via a synthetic route starting from 5-bromopyrimidine, have been investigated as non-nucleoside-type adenosine kinase inhibitors.

Tyrosine Kinase

As detailed in section 5.1.3, derivatives of 5-bromopyrimidine are significant inhibitors of various tyrosine kinases. These enzymes catalyze the phosphorylation of tyrosine residues, a fundamental step in signal transduction pathways that control cell growth, differentiation, and proliferation. The ability of pyrimidine-based compounds to inhibit tyrosine kinases like Bcr/Abl, EGFR, and BTK places them at the center of research for targeted cancer therapies. The synthetic accessibility of 4-aryl-5-alkynylpyrimidines from 5-bromopyrimidine highlights its importance as a foundational structure for developing these targeted inhibitors.

Epigenetic Enzyme Modulation (e.g., Lysine-Specific Demethylase)

Epigenetic modifications, such as the methylation of histones, play a crucial role in regulating gene expression without altering the DNA sequence. Lysine-specific demethylase 1 (LSD1) is a key epigenetic enzyme that removes methyl groups from histones and is overexpressed in various cancers, making it a promising therapeutic target.

The pyrimidine nucleus is recognized as a valuable scaffold for developing LSD1 inhibitors. Research has shown that 4-arylpyrimidines with acetylene substituents at the C-5 position are investigated as potential lysine-specific demethylase inhibitors. These structures are accessible through synthetic pathways that utilize 5-bromopyrimidine as a starting material, underscoring its role in the generation of novel epigenetic modulators. Molecular docking studies have helped to elucidate the interactions between various pyrimidine derivatives and the LSD1 active site, guiding the design of more potent and selective inhibitors.

Antimicrobial Efficacy

The antimicrobial properties of this compound derivatives are broad, encompassing antibacterial, antifungal, and antitubercular activities.

Numerous studies have demonstrated the antibacterial potential of 5-bromopyrimidine derivatives against a range of both Gram-positive and Gram-negative bacteria. For instance, a novel series of 5-bromo-pyrimidine derivatives, including compounds 5a, 5c, 5e, 6b, 6d, and 6h, exhibited a broad spectrum of antimicrobial activity. ijpcbs.com These compounds were synthesized starting from 5-bromo-2,4-dichloro pyrimidine and were evaluated using the broth dilution method against standard bacterial strains such as Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ijpcbs.com

Another study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a 5-bromopyrimidin-2-yl)piperazin-1-yl moiety. mdpi.com These compounds showed moderate to good antibacterial activity against several Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. mdpi.com Notably, compound 7j from this series displayed the best activity with MIC values between 0.25 and 1 µg/mL. mdpi.com

Similarly, research on (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives revealed that compounds 8a, 8b, 8h, and 8i possessed good antibacterial activity against various Gram-positive and Gram-negative bacterial strains. researchgate.net

Table 1: Antibacterial Activity of Selected 5-Bromopyrimidine Derivatives

| Compound | Bacterial Strains Tested | Activity/MIC Values | Reference |

|---|---|---|---|

| 5a, 5c, 5e, 6b, 6d, 6h | S. aureus, S. faecalis, B. subtilis, K. pneumoniae, P. aeruginosa | Broad spectrum activity | ijpcbs.com |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives (6a-m) | Gram-positive bacteria | MIC: 2-32 µg/mL | mdpi.com |

| Compound 7j | Gram-positive bacteria | MIC: 0.25-1 µg/mL | mdpi.com |

| (E)-5-benzylidene...thiazol-4(5H)-one derivatives (8a, 8b, 8h, 8i) | Gram-positive and Gram-negative bacteria | Good antibacterial activity | researchgate.net |

Biofilm formation is a critical factor in bacterial virulence and resistance. Several 5-bromopyrimidine derivatives have shown significant efficacy in inhibiting this process. For example, certain halogenated pyrimidine derivatives, such as 2-amino-5-bromopyrimidine (B17363) (2A5BP), were found to significantly inhibit biofilm formation in Enterohemorrhagic Escherichia coli (EHEC) at a concentration of 50 µg/mL without affecting bacterial growth. researchgate.netnih.gov This suggests a targeted antibiofilm action. researchgate.netnih.gov These compounds were observed to reduce curli production and motility, which are essential for biofilm integrity. researchgate.net

Furthermore, a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) moiety demonstrated that these compounds could significantly inhibit the formation of biofilms by drug-resistant strains. mdpi.com The minimum biofilm inhibitory concentrations (MBICs) were as low as 0.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), and 1-4 µg/mL against Linezolid-resistant Staphylococcus aureus (LRSA) and Linezolid-resistant Staphylococcus epidermidis (LRSP). mdpi.com

Another related compound, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, was also found to inhibit E. coli biofilm formation, reducing its thickness by 55% at a concentration of 60 µg/mL. nih.govresearchgate.net

The emergence of multi-drug resistant (MDR) bacteria is a major global health concern. Research into 5-bromopyrimidine derivatives has shown promising results in combating these challenging pathogens. A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives reported significant activity against several MDR strains. mdpi.com Specifically, four potent compounds from this series exhibited minimum biofilm inhibitory concentrations (MBICs) of 0.5 µg/mL against MRSA and VRE, and 1-4 µg/mL against LRSA and LRSP. mdpi.com

Furthermore, a study on pyrimidine derivatives with inhibitory activities against Mycobacterium tuberculosis identified a derivative, compound 5a, which showed potent activity against clinical drug-resistant tuberculosis with a minimum inhibitory concentration (MIC) of 0.5-1.0 μg/mL. nih.gov While focused on tuberculosis, this highlights the potential of the pyrimidine scaffold against drug-resistant bacteria in general.

In addition to their antibacterial properties, derivatives of 5-bromopyrimidine have also demonstrated significant antifungal activity. A study on novel pyrimidine derivatives containing an amide moiety revealed that compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited high antifungal activity against Phomopsis sp., with a 100% inhibition rate. nih.gov Notably, compound 5o showed an excellent EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). nih.gov

Another study investigating (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j) found that most of these compounds displayed very potent antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Compounds 8a, 8i, and 8j, in particular, showed more potent activity than the standard antifungal drugs Nystatin and Griseofulvin. researchgate.net

Furthermore, research into benzimidazole, benzotriazole, and aminothiazole derivatives showed that some of these compounds, particularly 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, exhibited the best antifungal activities against various species of Candida, Aspergillus, and dermatophytes. semanticscholar.org

Table 2: Antifungal Activity of Selected 5-Bromopyrimidine and Related Derivatives

| Compound | Fungal Strains Tested | Activity/EC50/MIC Values | Reference |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50: 10.5 µg/ml | nih.gov |

| (E)-5-benzylidene...thiazol-4(5H)-one derivatives (8a, 8i, 8j) | C. albicans, A. niger | More potent than Nystatin and Griseofulvin | researchgate.net |

| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp., dermatophytes | Best antifungal activities among tested compounds | semanticscholar.org |

Derivatives of 5-bromopyrimidine have emerged as a promising class of compounds in the search for new antitubercular agents. A study focused on the synthesis of novel amide derivatives of pyrimidine-piperidine hybrids, starting from 5-bromopyrimidine, identified compounds with significant in-vitro antitubercular activity against Mycobacterium tuberculosis strain H37Rv. thepharmajournal.com The most potent candidate from this series was compound SB-15. thepharmajournal.com

Another investigation into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, synthesized from 5-bromopyrimidine, revealed that some of these compounds showed promising activity in micromolar concentrations against Mycobacterium tuberculosis H37Rv, Mycobacterium avium, Mycobacterium terrae, and multidrug-resistant strains. researchgate.net

Furthermore, a comprehensive structure-activity relationship study based on a novel antitubercular compound, LPX-16j, led to the identification of derivative 5a. nih.gov This compound exhibited potent activity against H37Ra, H37Rv, and clinical drug-resistant TB strains with minimum inhibitory concentration (MIC) values of 0.5-1.0 μg/mL. nih.gov

Research on 5H-thiazolo[3,2-a]pyrimidin-5-ones, synthesized from S-alkylated derivatives, also demonstrated good antitubercular activities for some of the synthesized compounds against Mycobacterium tuberculosis. nih.gov

Antibacterial Spectrum and Potency

Antiviral Properties

The antiviral potential of pyrimidine derivatives, including those derived from 5-bromopyrimidine, has been an area of active research. Halogenated pyrimidines, in particular 5-halopyrimidines, have been reported to possess antiviral properties. nih.gov

A study on the synthesis and antiviral evaluation of new pyrimidine derivatives, starting from 2-thiouracil, identified aminomethyl derivatives that showed promising antiviral effects against Herpes Simplex Virus type-1 (HSV-1). sysrevpharm.org Specifically, the derivative where 2-aminopyridine (B139424) was used as the aromatic amine showed notable activity. sysrevpharm.org

Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising antiviral activity against both hepatitis-A virus (HAV) and herpes simplex virus type-1 (HSV-1). nih.gov This underscores the broad antiviral potential of the pyrimidine scaffold. While not all studies directly involve a 5-bromo substituent, the general antiviral activity of the pyrimidine core structure is well-established and provides a strong rationale for exploring 5-bromopyrimidine derivatives for this purpose. nih.gov

Anti-inflammatory Response Modulation

Derivatives of 5-bromopyrimidine have demonstrated notable potential in the modulation of inflammatory responses. Research has shown that these compounds can influence the production of key signaling molecules involved in the inflammatory cascade.

For instance, 5-Bromopyrimidine-2-carboxylic acid has been observed to decrease the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism of action that involves interference with the signaling pathways that lead to the release of these inflammatory mediators.

Further studies on pyrimidine-5-carboxamide derivatives have revealed a more nuanced immunomodulatory role. One promising compound from this series, compound 8h , was found to significantly increase the expression of the anti-inflammatory cytokine IL-10, while concurrently reducing the expression of the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov This dual action of promoting anti-inflammatory signals while suppressing pro-inflammatory ones highlights the therapeutic potential of these derivatives in treating inflammatory conditions. The mechanism for this was linked to the upregulation of cAMP response element-binding protein (CREB) target genes. nih.gov

Other related pyrimidine structures, such as pyrazolo[3,4-d]pyrimidin-4-one derivatives, have also been investigated for their anti-inflammatory effects. nih.gov These studies, while not exclusively on 5-bromo derivatives, contribute to the broader understanding of how the pyrimidine scaffold can be tailored to inhibit key inflammatory targets. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. rsc.orgmdpi.com The introduction of a bromine atom has been shown to augment the anti-inflammatory activity in some pyridopyrimidine derivatives. dovepress.com

These findings collectively suggest that this compound derivatives can modulate the immune response through multiple pathways, making them attractive candidates for the development of new anti-inflammatory therapies.

Anticancer and Antiproliferative Mechanisms (cellular level)

The anticancer properties of 5-bromopyrimidine derivatives are a significant area of investigation, with research demonstrating their ability to inhibit cancer cell growth through various cellular mechanisms.

A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including Hela (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer). ijpcbs.com The results from this study indicated that several of the synthesized compounds exhibited potent anticancer activity, with some being more effective than the reference drug, Dasatinib. ijpcbs.com

Specifically, compounds 5c , 5e , 6d , 6g , and 6h from this series were identified as the most potent molecules. ijpcbs.com The antiproliferative activity of these compounds is a key indicator of their potential as anticancer agents.

In addition to inhibiting proliferation, certain 5-bromopyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A study on new indazol-pyrimidine-based derivatives demonstrated that the most active compounds, 4f and 4i , were capable of activating caspases-3/7, key executioner enzymes in the apoptotic pathway. dntb.gov.ua This activation of caspases provides a clear mechanism for their anticancer action, leading to the selective destruction of tumor cells.

Further research into imidazole–pyrimidine–sulfonamide hybrids has also highlighted the pro-apoptotic potential of these molecules. One compound, 83 , was found to elicit the highest increase in caspase 9 levels in MCF-7 breast cancer cells, suggesting its ability to initiate the intrinsic apoptotic pathway. mdpi.com

The pyrimidine scaffold is a known pharmacophore in antimalarial drug discovery, and the introduction of a bromine atom has been shown to enhance this activity. A review on the significance of pyrimidines in the microbial world highlighted that 5-bromopyrimidine derivatives exhibited the highest antimalarial activity among a series of tested compounds. semanticscholar.org

More targeted research has focused on the development of new water-soluble dihydroartemisinin (B1670584) derivatives, where a 5-bromopyridine moiety was incorporated. dtic.mil While these specific aromatic amine analogues did not show significant in vivo antimalarial activity, the broader exploration of brominated pyrimidines continues. dtic.mil

In the search for dual-active antimalarials that can target both the asexual and sexual stages of the Plasmodium falciparum parasite, a series of aminopyridine derivatives were prepared from 2-amino-5-bromopyridine. core.ac.uk These compounds were evaluated for their gametocytocidal activity, which is crucial for blocking malaria transmission. core.ac.uk Several of the 2-aminopyrimidine (B69317) derivatives showed activity against both asexual and gametocyte stages, making them promising starting points for the development of drugs that can both treat and prevent the spread of malaria. core.ac.uk The exploration of the pyrimidine scaffold for inhibiting the liver stage of malaria further underscores the versatility of this chemical class in combating the disease. ulisboa.pt

Radiosensitizing and Photosensitizing Potentials

Halogenated pyrimidines, particularly those with a bromine atom at the C5 position, have long been investigated for their ability to enhance the effectiveness of radiation therapy (radiosensitizers) and light-based therapies (photosensitizers). researchgate.netmdpi.com

The mechanism behind this sensitization is believed to involve the efficient capture of electrons generated by ionizing radiation. nih.gov When incorporated into the DNA of cancer cells, compounds like 5-bromodeoxyuridine (BrdU), a derivative of 5-bromouracil, can undergo dissociative electron attachment. nih.govcollectionscanada.gc.ca This process leads to the formation of a highly reactive uracil-5-yl radical and a bromide anion, ultimately causing DNA strand breaks and increasing cell death in irradiated tumors. nih.govcollectionscanada.gc.ca

Similarly, 5-bromo-2'-deoxycytidine (B85790) (BrdC) has been identified as a potential DNA photosensitizer. researchgate.netug.edu.pl Upon irradiation with UV light, DNA labeled with BrdC can undergo damage through two main pathways: single-strand breaks resulting from photoinduced electron transfer and the formation of intrastrand cross-links. researchgate.netug.edu.pl Both types of damage are potentially lethal to cells, highlighting the potential of these compounds in photodynamic therapy. researchgate.netug.edu.pl

While the clinical application of these compounds has faced challenges, the fundamental understanding of their radio- and photosensitizing mechanisms continues to drive the development of new and more effective analogues. researchgate.netiiarjournals.orgresearchgate.net

Medicinal Chemistry Applications and Structure Based Design of 5 Bromopyrimidin 4 5h One Analogs

Utilization of 5-Bromopyrimidin-4(5H)-one as a Key Scaffold for Drug Discovery.ontosight.ainih.govijpcbs.comwhiterose.ac.ukthepharmajournal.com

The this compound scaffold is a cornerstone in the discovery of new drugs due to its inherent chemical reactivity and structural features. The bromine atom at the 5-position and the pyrimidinone core provide multiple points for chemical modification, allowing for the synthesis of large libraries of analog compounds. ijpcbs.comthepharmajournal.com This facilitates the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates. nih.gov The scaffold's ability to be elaborated into more complex heterocyclic systems further enhances its utility in creating diverse molecular frameworks for targeting various biological pathways. ontosight.aiwhiterose.ac.uk

Derivatives of 5-bromopyrimidine (B23866) have been investigated for a wide array of therapeutic applications, including as anticancer and antimicrobial agents. ijpcbs.com For instance, a series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic and antimicrobial activities. ijpcbs.com The versatility of this scaffold is also demonstrated by its use in creating compounds with potential applications in treating inflammatory conditions and as inhibitors of enzymes like thymidine (B127349) phosphorylase, which is over-expressed in some tumors. lookchem.com

Development of Targeted Therapeutics for Specific Biological Pathways.

The this compound scaffold has been instrumental in the development of targeted therapeutics for specific biological pathways, most notably in the areas of endothelin receptor antagonism and nucleoside analog design.

Endothelin Receptor Antagonists.researchgate.netacs.orggoogle.comfrontiersin.org

The endothelin (ET) system, particularly the ET-A and ET-B receptors, plays a crucial role in vasoconstriction and cell proliferation. researchgate.netfrontiersin.org Antagonists of these receptors are valuable in treating cardiovascular diseases like pulmonary arterial hypertension (PAH). researchgate.netacs.org The 5-bromopyrimidine moiety has been a key component in the design of potent, orally active dual endothelin receptor antagonists. acs.orggoogle.com

One notable example is Macitentan, an endothelin receptor antagonist, whose development was inspired by earlier compounds containing a 5-bromopyrimidin-2-yloxy moiety. acs.org Structure-activity relationship (SAR) studies revealed that the introduction of a substituted pyrimidine (B1678525) ring, particularly with a bromine atom at the 5-position, significantly improved the affinity for both ET-A and ET-B receptors. acs.org Another novel endothelin receptor antagonist, Pipersentan, also incorporates a 5-bromopyrimidin-2-yl)oxyethoxy group and has shown efficacy in preclinical models of pulmonary hypertension. frontiersin.org

Table 1: Examples of 5-Bromopyrimidine-Containing Endothelin Receptor Antagonists

| Compound Name | Target(s) | Therapeutic Application |

|---|---|---|

| Macitentan | ET-A and ET-B Receptors | Pulmonary Arterial Hypertension |

| Pipersentan | ET-A and ET-B Receptors | Pulmonary Hypertension |

Nucleoside Analog Design.mdpi.comfiu.edunih.govmedchemexpress.comgoogle.com

5-bromopyrimidine derivatives are crucial intermediates in the synthesis of nucleoside analogs, which are a class of compounds widely used as antiviral and anticancer agents. fiu.edugoogle.com The bromine atom can be readily displaced or used as a handle for further chemical modifications, allowing for the creation of a diverse range of nucleoside structures. fiu.edu